molecular formula C29H27N3O3S B2404482 (Z)-2-cyano-2-(3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-(p-tolyl)acetamide CAS No. 840517-61-5

(Z)-2-cyano-2-(3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-(p-tolyl)acetamide

Cat. No. B2404482
M. Wt: 497.61
InChI Key: QOVLCFUCSQMTIO-GNVQSUKOSA-N
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Description

(Z)-2-cyano-2-(3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C29H27N3O3S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-2-(3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-2-(3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides, including (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one and (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, have been studied. These structures are compared with similar compounds, providing insight into molecular configurations and interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial Activity

A study on rhodanine-3-acetic acid derivatives, structurally related to the compound , revealed antimicrobial properties. These derivatives were evaluated against bacteria, mycobacteria, and fungi, showing notable activity, particularly against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Complexing Properties

Alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates, similar in structure to the compound , have been synthesized. These derivatives exhibit complexing properties and potential use in membrane processes as sodium cation carriers (Kosterina et al., 2004).

Anticancer Activity

The stereoselective synthesis of thiazolidine derivatives, including (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, has been explored for anticancer properties. These compounds exhibited significant activity against various cancer cell lines, including leukemia and colon cancer (Hassan et al., 2020).

Hypoglycemic Activity

Novel derivatives structurally related to the compound of interest demonstrated significant hypoglycemic activity in an animal model. This research provides insights into the potential use of these compounds in treating conditions like diabetes (Nikaljea, Choudharia, & Une, 2012).

properties

IUPAC Name

(2Z)-2-cyano-2-[3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-18-5-10-22(11-6-18)31-27(33)25(17-30)29-32(23-12-7-19(2)20(3)15-23)28(34)26(36-29)16-21-8-13-24(35-4)14-9-21/h5-15,26H,16H2,1-4H3,(H,31,33)/b29-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVLCFUCSQMTIO-GNVQSUKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-2-(3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-N-(p-tolyl)acetamide

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